molecular formula C9H9Cl B8067597 1-Chloro-3-methyl-2-vinylbenzene

1-Chloro-3-methyl-2-vinylbenzene

Cat. No.: B8067597
M. Wt: 152.62 g/mol
InChI Key: RUYSMUWCCWPGAI-UHFFFAOYSA-N
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Description

1-Chloro-3-methyl-2-vinylbenzene is an organic compound with the molecular formula C9H9Cl It is a derivative of benzene, where a chlorine atom, an ethenyl group, and a methyl group are substituted at the 1, 2, and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-methyl-2-vinylbenzene can be synthesized through several methods. One common approach involves the chlorination of 2-ethenyl-3-methylbenzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: In an industrial setting, the production of 1-chloro-2-ethenyl-3-methylbenzene may involve large-scale chlorination reactors where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-methyl-2-vinylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the aromatic ring reacts with electrophiles such as bromine (Br2) or nitric acid (HNO3) to form substituted products.

    Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can undergo reduction reactions, where the ethenyl group is reduced to an ethyl group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Bromination: Br2/FeBr3

    Nitration: HNO3/H2SO4

    Oxidation: KMnO4

    Reduction: H2/Pd

Major Products:

    Bromination: 1-Bromo-2-ethenyl-3-methylbenzene

    Nitration: 1-Nitro-2-ethenyl-3-methylbenzene

    Oxidation: 1-Chloro-2-formyl-3-methylbenzene

    Reduction: 1-Chloro-2-ethyl-3-methylbenzene

Scientific Research Applications

1-Chloro-3-methyl-2-vinylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential therapeutic effects and its role as a precursor in drug synthesis is ongoing.

    Industry: It is utilized in the production of polymers, resins, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-chloro-2-ethenyl-3-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atom and ethenyl group influence the electron density of the benzene ring, making it more reactive towards electrophiles. The compound can form intermediates such as benzenonium ions, which further react to yield substituted products.

Comparison with Similar Compounds

  • 1-Chloro-2-ethylbenzene
  • 1-Chloro-3-methylbenzene
  • 2-Chloro-3-methylbenzene

Comparison: 1-Chloro-3-methyl-2-vinylbenzene is unique due to the presence of both a chlorine atom and an ethenyl group on the benzene ring. This combination of substituents imparts distinct chemical reactivity and physical properties compared to similar compounds. For example, 1-chloro-2-ethylbenzene lacks the ethenyl group, resulting in different reactivity patterns in electrophilic aromatic substitution reactions.

Properties

IUPAC Name

1-chloro-2-ethenyl-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl/c1-3-8-7(2)5-4-6-9(8)10/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYSMUWCCWPGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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